4-(2-methylpropyl)-1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
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Overview
Description
4-(2-methylpropyl)-1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropyl)-1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpropyl)-1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with fewer double bonds or carbonyl groups.
Scientific Research Applications
4-(2-methylpropyl)-1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has a wide range of scientific research applications, including:
Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, which can be explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(2-methylpropyl)-1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic structures with quinazoline or thiadiazole cores, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar bicyclic structure and are used in various applications, including pharmaceuticals.
Substituted Imidazoles: These heterocycles are key components in functional molecules used in pharmaceuticals and agrochemicals.
Uniqueness
What sets 4-(2-methylpropyl)-1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide apart is its unique combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C21H25N5O3S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-(2-methylpropyl)-1,5-dioxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C21H25N5O3S/c1-12(2)11-25-18(28)14-7-5-6-8-15(14)26-16(27)9-10-21(25,26)19(29)22-20-24-23-17(30-20)13(3)4/h5-8,12-13H,9-11H2,1-4H3,(H,22,24,29) |
InChI Key |
JVJIODSAJQFJSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=NN=C(S4)C(C)C |
Origin of Product |
United States |
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